Cas no 1955519-71-7 (4-ethyl-3-(fluorosulfonyl)benzoic acid)

4-ethyl-3-(fluorosulfonyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 4-ethyl-3-(fluorosulfonyl)-
- 4-ethyl-3-(fluorosulfonyl)benzoic acid
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- MDL: MFCD28968653
- インチ: 1S/C9H9FO4S/c1-2-6-3-4-7(9(11)12)5-8(6)15(10,13)14/h3-5H,2H2,1H3,(H,11,12)
- InChIKey: WCDIRYPMNOLZQD-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(CC)C(S(F)(=O)=O)=C1
4-ethyl-3-(fluorosulfonyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224301-2.5g |
4-ethyl-3-(fluorosulfonyl)benzoic acid |
1955519-71-7 | 95% | 2.5g |
$503.0 | 2024-06-20 | |
Enamine | EN300-224301-0.1g |
4-ethyl-3-(fluorosulfonyl)benzoic acid |
1955519-71-7 | 95% | 0.1g |
$66.0 | 2024-06-20 | |
1PlusChem | 1P01AN0Y-1g |
4-ethyl-3-(fluorosulfonyl)benzoic acid |
1955519-71-7 | 95% | 1g |
$368.00 | 2024-06-17 | |
1PlusChem | 1P01AN0Y-50mg |
4-ethyl-3-(fluorosulfonyl)benzoic acid |
1955519-71-7 | 95% | 50mg |
$111.00 | 2024-06-17 | |
Aaron | AR01AN9A-1g |
4-ethyl-3-(fluorosulfonyl)benzoic acid |
1955519-71-7 | 95% | 1g |
$377.00 | 2025-02-14 | |
Aaron | AR01AN9A-50mg |
4-ethyl-3-(fluorosulfonyl)benzoic acid |
1955519-71-7 | 95% | 50mg |
$83.00 | 2025-02-14 | |
Aaron | AR01AN9A-100mg |
4-ethyl-3-(fluorosulfonyl)benzoic acid |
1955519-71-7 | 95% | 100mg |
$116.00 | 2025-02-14 | |
Aaron | AR01AN9A-250mg |
4-ethyl-3-(fluorosulfonyl)benzoic acid |
1955519-71-7 | 95% | 250mg |
$152.00 | 2025-02-14 | |
1PlusChem | 1P01AN0Y-10g |
4-ethyl-3-(fluorosulfonyl)benzoic acid |
1955519-71-7 | 95% | 10g |
$1423.00 | 2024-06-17 | |
Aaron | AR01AN9A-2.5g |
4-ethyl-3-(fluorosulfonyl)benzoic acid |
1955519-71-7 | 95% | 2.5g |
$717.00 | 2025-02-14 |
4-ethyl-3-(fluorosulfonyl)benzoic acid 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
4-ethyl-3-(fluorosulfonyl)benzoic acidに関する追加情報
Exploring the Versatile Applications and Properties of 4-ethyl-3-(fluorosulfonyl)benzoic acid (CAS No. 1955519-71-7)
In the ever-evolving landscape of chemical research and industrial applications, 4-ethyl-3-(fluorosulfonyl)benzoic acid (CAS No. 1955519-71-7) has emerged as a compound of significant interest. This fluorosulfonyl-substituted benzoic acid derivative combines unique structural features that make it valuable across multiple domains, from pharmaceutical intermediates to advanced material synthesis. With the increasing demand for specialty chemicals in research and development, understanding this compound's properties and potential uses becomes crucial for scientists and industry professionals alike.
The molecular structure of 4-ethyl-3-(fluorosulfonyl)benzoic acid features both a carboxylic acid group and a fluorosulfonyl moiety, creating a versatile platform for further chemical modifications. This dual functionality allows the compound to participate in various reactions, making it particularly valuable in medicinal chemistry and drug discovery applications. Recent trends in pharmaceutical research show growing interest in such multifunctional building blocks, as they can significantly streamline the synthesis of complex molecules.
One of the most compelling aspects of CAS 1955519-71-7 is its potential role in the development of targeted therapies and precision medicine approaches. The fluorosulfonyl group in particular has attracted attention for its ability to form stable bonds with biological targets, a property increasingly important in modern drug design. Pharmaceutical companies and research institutions are actively exploring compounds like 4-ethyl-3-(fluorosulfonyl)benzoic acid as potential intermediates for next-generation therapeutics.
Beyond pharmaceutical applications, 4-ethyl-3-(fluorosulfonyl)benzoic acid shows promise in materials science. The compound's unique electronic properties, stemming from its aromatic system coupled with electron-withdrawing groups, make it interesting for developing advanced organic electronic materials. Researchers investigating organic semiconductors and conductive polymers have noted the potential of such fluorosulfonyl-containing compounds to modify material properties precisely.
The synthesis and handling of 4-ethyl-3-(fluorosulfonyl)benzoic acid require specialized knowledge due to its reactive functional groups. Proper storage conditions typically involve protection from moisture and maintenance at controlled temperatures to preserve the compound's stability. These handling requirements align with current industry standards for high-value chemical intermediates, where quality control is paramount for research reproducibility and industrial applications.
Market analysis indicates growing demand for fluorinated aromatic compounds like 4-ethyl-3-(fluorosulfonyl)benzoic acid, particularly in regions with strong pharmaceutical and specialty chemical industries. The compound's CAS number 1955519-71-7 has appeared increasingly in patent literature and scientific publications, suggesting its expanding role in various technological applications. This trend mirrors the broader market shift toward functionalized aromatic compounds with tailored properties.
Environmental considerations surrounding fluorosulfonyl-containing compounds have prompted research into sustainable synthesis methods and disposal protocols. The chemical industry's focus on green chemistry principles has led to improved production processes for derivatives like 4-ethyl-3-(fluorosulfonyl)benzoic acid, minimizing waste and energy consumption. These advancements address growing regulatory and environmental concerns while maintaining the compound's utility in various applications.
Analytical characterization of 4-ethyl-3-(fluorosulfonyl)benzoic acid typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure purity assessment and structural confirmation, critical requirements for research and industrial use. The compound's distinct spectral signatures facilitate its identification in complex mixtures, an important factor for quality control in chemical manufacturing processes.
Future research directions for CAS 1955519-71-7 may explore its potential in emerging fields like bioconjugation chemistry and covalent inhibitor design. The compound's reactive groups offer opportunities for creating novel chemical probes and therapeutic agents, aligning with current trends in chemical biology and drug discovery. Such applications could further elevate the importance of this fluorosulfonyl benzoic acid derivative in scientific research.
For researchers considering 4-ethyl-3-(fluorosulfonyl)benzoic acid for their projects, understanding its structure-activity relationships is essential. The compound's electronic effects and steric properties influence its reactivity patterns, which can be leveraged for specific synthetic transformations. This knowledge is particularly valuable in rational drug design and materials engineering, where precise molecular control determines application success.
The commercial availability of 4-ethyl-3-(fluorosulfonyl)benzoic acid (CAS No. 1955519-71-7) through specialty chemical suppliers has facilitated its adoption in various research programs. Procurement specialists often search for this compound using identifiers like fluorosulfonyl benzoic acid derivative or ethyl-fluorosulfonyl benzoic acid, reflecting the diverse terminology used in scientific literature and commercial catalogs. Standardized documentation including safety data sheets and certificates of analysis typically accompanies commercial samples.
In conclusion, 4-ethyl-3-(fluorosulfonyl)benzoic acid represents an important addition to the toolkit of modern chemists working in pharmaceuticals, materials science, and specialty chemical development. Its combination of carboxylic acid and fluorosulfonyl functionalities provides unique opportunities for molecular design and synthesis. As research continues to uncover new applications for this compound, its significance in scientific and industrial contexts will likely grow, making CAS 1955519-71-7 a compound worth watching in coming years.
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